molecular formula C18H25N3O2 B5746113 5,8-dimethoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline

5,8-dimethoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline

Cat. No.: B5746113
M. Wt: 315.4 g/mol
InChI Key: MDTPHHDYNVTZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with methoxy, methyl, and diazepane groups, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

5,8-dimethoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13-12-16(21-9-5-8-20(2)10-11-21)19-18-15(23-4)7-6-14(22-3)17(13)18/h6-7,12H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTPHHDYNVTZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable quinoline derivative, methoxy and methyl groups can be introduced through electrophilic substitution reactions. The diazepane ring can be formed via nucleophilic substitution or cyclization reactions involving appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

5,8-Dimethoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been studied for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. The methoxy and diazepane groups may enhance its binding affinity and specificity to target enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2,5-dimethoxyamphetamine: A psychedelic compound with mood-altering effects.

    2,6-Dimethoxy-4-methylphenol: Known for its antioxidant properties.

    Indole Derivatives: Widely studied for their diverse biological activities, including antiviral and anticancer properties.

Uniqueness

5,8-Dimethoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline is unique due to its specific substitution pattern on the quinoline core, which may confer distinct chemical and biological properties compared to other quinoline derivatives. Its combination of methoxy, methyl, and diazepane groups may enhance its potential as a therapeutic agent and its versatility in various scientific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.